2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
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Overview
Description
2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with trimethyl groups and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, resulting in good to excellent yields.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced via a reaction between the imidazo[1,2-a]pyridine derivative and a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Trimethyl Groups: The trimethyl groups can be introduced through Friedel-Crafts alkylation using trimethylchlorosilane and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing it to a simpler pyridine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of simpler pyridine derivatives.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between sulfonamide groups and biological targets, such as proteins or nucleic acids.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazo[1,2-a]pyridine moiety can interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure and are used in medicinal chemistry.
Uniqueness
2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide group with the imidazo[1,2-a]pyridine core and the presence of trimethyl substitutions. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23N3O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-15-8-9-26-14-21(24-22(26)12-15)19-6-5-7-20(13-19)25-29(27,28)23-17(3)10-16(2)11-18(23)4/h5-14,25H,1-4H3 |
InChI Key |
HJJBETYOMHTXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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